1-Pyrrolidinamine

Description

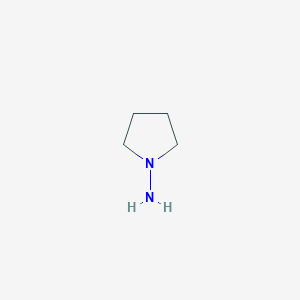

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-6-3-1-2-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMSLRMNBSMKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168052 | |

| Record name | 1-Pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Sensitive to air; [Aldrich MSDS] | |

| Record name | 1-Pyrrolidinamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16596-41-1 | |

| Record name | 1-Aminopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16596-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016596411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF424U7HM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Pyrrolidinamine: A Comprehensive Technical Guide

CAS Number: 16596-41-1

This technical guide provides an in-depth overview of 1-Pyrrolidinamine, a versatile heterocyclic amine with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and safety and handling.

Chemical and Physical Properties

This compound, also known as N-Aminopyrrolidine, is a cyclic organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 16596-41-1 | [2] |

| Molecular Formula | C4H10N2 | [2][3] |

| Molecular Weight | 86.14 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 112.26 °C at 760 mmHg | [1] |

| 30 °C at 13 mmHg | [4] | |

| Density | 0.986 g/cm³ | [1][3] |

| Flash Point | 28.1 °C | [3][4] |

| Refractive Index | 1.47 - 1.497 | [1][4] |

| Solubility | Soluble in water | [1] |

| Vapor Pressure | 21.9 mmHg at 25°C | [1] |

Synthesis of this compound

A general and efficient method for the synthesis of N-amino aza-aliphatic cyclic compounds, including this compound, has been described. This procedure involves the reduction of the corresponding N-nitroso precursor.

Experimental Protocol: Synthesis of N-amino aza-aliphatic cyclic compounds

This protocol outlines a green chemistry approach for the synthesis of this compound.

Materials:

-

N-nitroso aza-aliphatic cyclic compound (e.g., N-nitrosopyrrolidine)

-

Water (H₂O)

-

Ammonium chloride (NH₄Cl)

-

Zinc powder (Zn)

-

Carbon dioxide (CO₂)

Procedure:

-

A solution of the N-nitroso aza-aliphatic cyclic compound (1.0 mol) in 250 ml of water is placed into a 1-liter autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.

-

Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.

-

The system is charged with CO₂ at a flow rate of 30 L/h.

-

After stirring for 20 minutes, the mixture is heated to 35°C.

-

Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes).

-

The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35°C.

-

After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 0.5 hours.

-

The reaction progress can be monitored by Gas Chromatography (GC).

-

The resulting zinc carbonate (ZnCO₃) is filtered off and washed with 150 ml of water.

-

The filtrate is transferred to a 1-liter three-neck round-bottom flask.

-

Water is removed under reduced pressure.

-

Vacuum distillation at an internal temperature of 60-135 °C is performed to afford the final product.

Logical Workflow for Synthesis:

Caption: General Synthesis Workflow for this compound.

Biological Activity and Signaling Pathways

The pyrrolidine ring is a common scaffold in many biologically active compounds, including antibacterial, antifungal, antiviral, and anticancer agents.[5][6][7][8][9] However, there is limited publicly available information specifically detailing the biological activities or the signaling pathways directly involving this compound itself.

Research has extensively focused on the pharmacological properties of various pyrrolidine derivatives.[5][6][10] For instance, certain substituted pyrrolidines have been investigated for their effects on various cellular processes. While these studies highlight the potential of the pyrrolidine core in drug discovery, they do not provide direct evidence of the biological function of the parent compound, this compound.

Therefore, while this compound serves as a crucial starting material in the synthesis of potentially bioactive molecules, its intrinsic biological effects remain an area for further investigation.[11]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

GHS Hazard Statements:

GHS Precautionary Statements:

A comprehensive list of precautionary statements includes, but is not limited to:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P302 + P361 + P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P316: Get emergency medical help immediately.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical and to use it only in a well-ventilated area with appropriate personal protective equipment (PPE).

Emergency Response Workflow:

Caption: Emergency Response for this compound Exposure.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

N-aminopyrrolidine chemical structure and IUPAC name

An In-depth Technical Guide to N-Aminopyrrolidine

Introduction

N-Aminopyrrolidine, a cyclic organic compound, is a derivative of pyrrolidine featuring an amino group attached to the nitrogen atom of the ring.[1] This colorless to light yellow, clear liquid possesses a characteristic ammonia-like smell and is soluble in water.[2] Its unique structural and chemical properties make it a valuable precursor and building block in various fields, including the synthesis of pharmaceuticals, agrochemicals, and as a chelating agent in coordination chemistry.[1] This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The fundamental structure of N-aminopyrrolidine consists of a five-membered saturated pyrrolidine ring where the ring nitrogen is bonded to an amino group (-NH2).

IUPAC Name: pyrrolidin-1-amine[3][4]

Synonyms: 1-Aminopyrrolidine, 1-Pyrrolidinamine, Nsc80647, 1-AMINO TETRAHYDROPYRROLE[2][5]

Chemical Identifiers:

Physicochemical Properties

The key physical and chemical properties of N-aminopyrrolidine are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to light yellow liquid | [2][5] |

| Molecular Formula | C₄H₁₀N₂ | [2][6] |

| Molar Mass | 86.14 g/mol | [2] |

| Density | 0.986 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Boiling Point | 112.3 °C at 760 mmHg 53 °C at 40 Torr | [3][5] |

| Flash Point | 28.1 °C | [2][3] |

| Vapor Pressure | 21.9 mmHg at 25°C | [1][2] |

| pKa | 8.19 ± 0.20 (Predicted) | [1][2] |

| Refractive Index | 1.47 - 1.497 | [1][2] |

| Water Solubility | Soluble | [2] |

| LogP (octanol/water) | -0.044 (Calculated) | [8] |

Experimental Protocols: Synthesis

A common method for the synthesis of N-aminopyrrolidine involves the reduction of N-nitroso-pyrrolidine. A general procedure is detailed below.[9]

Reaction: Reduction of N-nitrosopyrrolidine to N-aminopyrrolidine.

Materials:

-

N-nitrosopyrrolidine (starting material)

-

Zinc powder (reducing agent)

-

Ammonium chloride (NH₄Cl)

-

Carbon dioxide (CO₂)

-

Water (H₂O)

Equipment:

-

1-L Autoclave with CO₂ ventilation, gas flow meter, and barometer

-

1-L three-neck round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Vacuum distillation setup

Procedure:

-

A solution of N-nitrosopyrrolidine (1.0 mol) in 250 mL of water is placed into the 1-L autoclave.[9]

-

Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.[9]

-

The system is charged with CO₂ at a flow rate of 30 L/h and stirred for 20 minutes.[9]

-

The mixture is then heated to 35°C.[9]

-

Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes) while maintaining the system pressure at 0.2 MPa and the temperature at 35°C.[9]

-

After the complete addition of zinc (approximately 1 hour), the reaction mixture is stirred for an additional 30 minutes at 35°C.[9]

-

The reaction progress is monitored by Gas Chromatography (GC).[9]

-

Upon completion, the resulting zinc carbonate (ZnCO₃) is filtered off and washed with 150 mL of water.[9]

-

The filtrate is transferred to a three-neck round-bottom flask.[9]

-

Water is removed from the filtrate under reduced pressure.[9]

-

The crude product is purified by vacuum distillation at an internal temperature of 60-135 °C to yield N-aminopyrrolidine.[9]

Applications in Research and Development

N-Aminopyrrolidine serves as a versatile intermediate in organic synthesis and drug discovery. Its applications include:

-

Pharmaceutical and Agrochemical Synthesis: It is a key precursor for creating complex molecular structures with potential biological activity.[1]

-

Coordination Chemistry: It functions as a chelating agent, forming stable complexes with metal ions, which is useful in catalysis and the development of new materials.[1]

-

Drug Delivery Systems: Research has explored its potential in drug delivery systems to enhance the solubility, stability, and targeted delivery of therapeutic agents.[1]

-

Organic Synthesis: It is widely used as a building block for a diverse range of organic compounds, from specialty chemicals to advanced materials.[1] The pyrrolidine scaffold itself is a prominent feature in many FDA-approved drugs and bioactive compounds.[10]

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]

- 6. N-Aminopyrrolidine [webbook.nist.gov]

- 8. N-Aminopyrrolidine (CAS 16596-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

Technical Guide to 1-Pyrrolidinamine: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Pyrrolidinamine, detailed experimental protocols for its synthesis, and insights into the biological pathways modulated by structurally related pyrrolidine derivatives. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Core Physicochemical Data

This compound, a cyclic amine of significant interest in synthetic and medicinal chemistry, possesses the following key molecular identifiers and properties.

| Parameter | Value | Reference |

| Molecular Formula | C4H10N2 | [1] |

| Molecular Weight | 86.14 g/mol | [1] |

| IUPAC Name | pyrrolidin-1-amine | |

| CAS Number | 16596-41-1 | |

| Synonyms | N-Aminopyrrolidine, 1-Aminotetrahydropyrrole |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One of the most relevant for larger-scale production is the Raschig process. This method involves the reaction of monochloramine with an excess of pyrrolidine in an alkaline medium.

The Raschig Process for N-Aminopyrrolidine Synthesis

This process is typically carried out in two main stages:

-

Formation of Monochloramine: Sodium hypochlorite is reacted with an excess of ammonia to produce monochloramine (NH2Cl).

-

Reaction with Pyrrolidine: The freshly prepared monochloramine is then reacted with an excess of pyrrolidine in a basic solution to yield this compound (N-aminopyrrolidine).

A kinetic and mechanistic study has detailed the optimization of this reaction. For laboratory-scale synthesis, the reaction kinetics are studied in a dilute alkaline medium at a controlled temperature, typically 25°C. To minimize side reactions, a significant excess of pyrrolidine relative to monochloramine is utilized. The progress of the reaction can be monitored by analyzing the concentration of the resulting hydrazine derivative over time.

Biological Activity and Signaling Pathways of Pyrrolidine Derivatives

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine-containing molecules is known for a wide range of biological activities, including anticancer, antibacterial, and central nervous system effects.

A notable example is the inhibitory effect of a pyrrolidine derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), on Toll-like receptor (TLR) signaling pathways. TLRs are crucial components of the innate immune system. MNP has been shown to suppress both the MyD88-dependent and TRIF-dependent signaling pathways, which are key pathways downstream of TLR activation. This inhibition leads to a reduction in the activation of transcription factors like NF-κB and IRF3, ultimately decreasing the expression of inflammatory genes.

Caption: Inhibition of TLR Signaling by a Pyrrolidine Derivative.

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound and related compounds in various matrices can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds. A typical workflow for the analysis of a pyrrolidine derivative is outlined below.

Caption: General Workflow for GC-MS Analysis of Pyrrolidine Compounds.

References

Spectroscopic Profile of 1-Pyrrolidinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-pyrrolidinamine (also known as N-aminopyrrolidine), a valuable building block in synthetic chemistry and drug discovery. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.90 | t | 4H | N-CH₂ (ring) |

| ~1.75 | p | 4H | CH₂-CH₂ (ring) |

| ~3.50 | s | 2H | NH₂ |

Predicted using advanced machine learning algorithms.

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~55.0 | N-CH₂ (ring) |

| ~24.0 | CH₂-CH₂ (ring) |

Predicted using advanced machine learning algorithms.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1650-1580 | Medium | N-H bend (scissoring) |

| 1470-1430 | Medium | CH₂ bend |

| 1250-1020 | Medium | C-N stretch |

Prediction based on DFT calculations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by the following major fragments:

| m/z | Relative Intensity (%) | Assignment |

| 86 | 45 | [M]⁺ (Molecular Ion) |

| 70 | 100 | [M-NH₂]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

| 42 | 65 | [C₃H₆]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Experimental data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra of a liquid amine such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

-

This compound (liquid)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: a. In a clean, dry vial, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). b. Thoroughly mix the solution to ensure homogeneity. c. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly. b. Place the sample into the NMR magnet. c. Tune and lock the spectrometer to the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

¹H NMR Acquisition: a. Set the appropriate acquisition parameters, including pulse width (typically 90°), spectral width, acquisition time, and relaxation delay. b. Acquire the free induction decay (FID) signal. c. Process the FID using Fourier transformation, phase correction, and baseline correction. d. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the appropriate acquisition parameters, often using a proton-decoupled pulse sequence. c. Acquire the ¹³C FID. This will typically require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. d. Process the FID similarly to the ¹H spectrum. e. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of neat liquid this compound.

Materials:

-

This compound (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: a. Ensure the ATR crystal is clean and dry. b. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: a. Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Spectrum Acquisition: a. Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. b. The spectral range is typically 4000-400 cm⁻¹.

-

Data Processing and Cleaning: a. The software will automatically subtract the background spectrum from the sample spectrum. b. Label the significant peaks in the spectrum. c. After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (liquid)

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Microsyringe

-

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Preparation: a. Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).

-

Instrument Setup: a. Set the GC parameters: injector temperature (e.g., 250 °C), column type (e.g., a non-polar column like DB-5ms), oven temperature program (e.g., hold at 50 °C for 1 min, then ramp to 250 °C at 10 °C/min). b. Set the MS parameters: ionization mode (Electron Ionization), electron energy (typically 70 eV), mass range (e.g., m/z 35-300), and scan speed. c. Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).

-

Sample Injection and Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injector using a microsyringe. b. The sample will be vaporized, separated by the GC column, and introduced into the mass spectrometer. c. The molecules are ionized and fragmented in the ion source. d. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Data Analysis: a. Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. b. Extract the mass spectrum for that peak. c. Identify the molecular ion peak and the major fragment ions. d. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

N-Aminopyrrolidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and pharmacological properties of N-aminopyrrolidine, a versatile heterocyclic building block in modern medicinal chemistry.

N-aminopyrrolidine, a cyclic hydrazine derivative, has emerged as a significant scaffold in the design and synthesis of novel therapeutic agents. Its unique structural features and reactivity profile make it a valuable precursor for creating diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of N-aminopyrrolidine, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and development.

Core Physicochemical Properties

N-aminopyrrolidine is a colorless to light yellow liquid with a characteristic ammonia-like odor.[1] It is miscible with water and its physicochemical properties are summarized in the table below.[1][2] While some sources indicate a high melting point, this is likely erroneous for the free base and may correspond to a salt form; most sources indicate it exists as a liquid at room temperature.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂ | [2][5] |

| Molecular Weight | 86.14 g/mol | [2][5] |

| CAS Number | 16596-41-1 | [5][6] |

| Appearance | Clear, colorless to light yellow liquid | [1][5] |

| Odor | Ammonia-like | [5] |

| Boiling Point | 112.3 °C at 760 mmHg | [2] |

| 53 °C at 40 Torr | [5][7] | |

| Density | 0.986 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.19 ± 0.20 (Predicted) | [5] |

| Flash Point | 28.1 °C | [2] |

| Refractive Index | 1.47 | [5] |

| Solubility | Soluble in water | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the protons on the pyrrolidine ring. The protons alpha to the ring nitrogen (C2 and C5) would appear as one multiplet, and the protons beta to the ring nitrogen (C3 and C4) as another, likely at slightly different chemical shifts. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the pyrrolidine ring carbons: one for the two equivalent carbons adjacent to the ring nitrogen (C2 and C5) and another for the two equivalent carbons beta to the nitrogen (C3 and C4).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group in the region of 3400-3250 cm⁻¹. C-H stretching vibrations from the alkyl groups of the ring would be observed below 3000 cm⁻¹. An N-H bending vibration may also be visible around 1600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 86). Common fragmentation patterns for cyclic amines would be expected, including the loss of small neutral molecules.

Experimental Protocols

Synthesis of N-Aminopyrrolidine

A common and effective method for the synthesis of N-aminopyrrolidine is the reduction of N-nitrosopyrrolidine. A detailed protocol for this transformation is provided below.[1]

Reaction: Reduction of N-Nitrosopyrrolidine

Materials:

-

N-Nitrosopyrrolidine (1.0 mol)

-

Zinc powder (163 g, 2.5 mol)

-

Ammonium chloride (5.35 g, 0.1 mol)

-

Deionized water (250 mL)

-

Carbon dioxide gas

Equipment:

-

1-L autoclave with a CO₂ ventilation device, gas flow meter, and barometer

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

1-L three-neck round-bottom flask

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

A solution of N-nitrosopyrrolidine (1.0 mol) in 250 mL of water is placed in a 1-L autoclave.[1]

-

Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.[1]

-

The system is charged with carbon dioxide at a flow rate of 30 L/h.[1]

-

After stirring for 20 minutes, the mixture is heated to 35 °C.[1]

-

Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes). The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35 °C.[1]

-

After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35 °C for an additional 30 minutes.[1]

-

The resulting zinc carbonate is removed by filtration and washed with 150 mL of water.[1]

-

The filtrate is transferred to a 1-L three-neck round-bottom flask, and the water is removed under reduced pressure.[1]

-

The crude product is purified by vacuum distillation at 60-135 °C to afford N-aminopyrrolidine.[1]

General Protocol for N-Alkylation

N-aminopyrrolidine can undergo N-alkylation to introduce various substituents on the exocyclic nitrogen atom. A general procedure for this reaction is outlined below.

Procedure:

-

Dissolve N-aminopyrrolidine in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate or triethylamine, to the solution.

-

Add the desired alkyl halide dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or heated to facilitate the reaction, depending on the reactivity of the alkyl halide.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired N-alkyl-N-aminopyrrolidine.

General Protocol for N-Acylation

The exocyclic amino group of N-aminopyrrolidine can be readily acylated using various acylating agents.

Procedure:

-

Dissolve N-aminopyrrolidine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as pyridine or triethylamine, to act as a scavenger for the acid byproduct.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the acylating agent (e.g., acyl chloride or anhydride) to the solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

The reaction is then quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give the crude N-acyl-N-aminopyrrolidine, which can be further purified by crystallization or column chromatography.

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] While specific examples of marketed drugs derived directly from N-aminopyrrolidine are not prominently documented, its derivatives have been extensively studied for a variety of pharmacological activities. N-aminopyrrolidine serves as a versatile building block for introducing the pyrrolidine motif and a reactive amino group, which can be further functionalized to modulate the biological activity and pharmacokinetic properties of a molecule.[4]

Pharmacological Activities of N-Aminopyrrolidine Derivatives

Research has demonstrated that derivatives of N-aminopyrrolidine exhibit a broad spectrum of biological effects, including:

-

Antimicrobial Activity: Certain N-acyl and N-alkyl derivatives of aminopyrrolidines have shown promising activity against various bacterial and fungal strains.[9]

-

Antidiabetic Properties: The pyrrolidine scaffold is a key component of several dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. N-aminopyrrolidine derivatives have been explored for their potential as antidiabetic agents.[8]

-

Anticancer Activity: The pyrrolidine ring is present in a number of anticancer drugs, and novel N-aminopyrrolidine derivatives are continuously being synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8]

-

Central Nervous System (CNS) Activity: The pyrrolidine nucleus is a common feature in drugs targeting the CNS. Derivatives of N-aminopyrrolidine have been investigated for their potential as anticonvulsants and for other neurological applications.[8]

The diverse pharmacological activities of N-aminopyrrolidine derivatives highlight the importance of this scaffold in the development of new therapeutic agents. The ability to easily modify the exocyclic amino group allows for the fine-tuning of a compound's interaction with biological targets, leading to improved potency and selectivity.

Conclusion

N-aminopyrrolidine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with its straightforward reactivity, allow for the synthesis of a wide array of derivatives with significant pharmacological potential. This guide provides a foundational understanding of this important heterocyclic compound, offering both the theoretical background and practical experimental guidance necessary for its effective utilization in the pursuit of novel therapeutics. As research continues to uncover the full potential of N-aminopyrrolidine and its analogs, its role in the development of future medicines is set to expand.

References

- 1. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. N-Aminopyrrolidine [webbook.nist.gov]

- 7. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Pyrrolidinamine from Pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-pyrrolidinamine from pyrrolidine, a key intermediate in the development of novel therapeutics. The document details a robust two-step synthetic pathway involving the nitrosation of pyrrolidine followed by the reduction of the resulting N-nitrosopyrrolidine. Alternative reduction methodologies are also discussed, offering flexibility in experimental design. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous FDA-approved drugs. Its prevalence stems from its ability to introduce conformational rigidity and serve as a versatile scaffold for diverse functionalization, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. This compound, in particular, is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various enzyme inhibitors and other therapeutic agents. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in its efficient preparation.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound from pyrrolidine is a two-step process:

-

Nitrosation: Pyrrolidine is reacted with a nitrosating agent, typically sodium nitrite in an acidic medium, to form N-nitrosopyrrolidine.

-

Reduction: The intermediate, N-nitrosopyrrolidine, is then reduced to the target compound, this compound.

This pathway is reliable and scalable, making it suitable for both laboratory and potential pilot-plant scale synthesis.

Caption: Two-step synthesis of this compound from Pyrrolidine.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Nitrosation of Pyrrolidine to N-Nitrosopyrrolidine

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Nitrite, HCl | Water | 40 - 50 | 1 - 2 | >90 | [1] |

| Ethyl Nitrite | THF | Room Temperature | 48 | High |

Table 2: Reduction of N-Nitrosopyrrolidine to this compound

| Reducing Agent/System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Zn, NH₄Cl, CO₂ | Water | 35 | 1.5 | 92 | [2] |

| Lithium Aluminum Hydride (LiAlH₄) | Ether | Reflux | Not specified | High | General method |

| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol | Room Temperature | Not specified | High | General method |

Experimental Protocols

Step 1: Synthesis of N-Nitrosopyrrolidine from Pyrrolidine

Method A: Using Sodium Nitrite and Hydrochloric Acid

This protocol is based on the general principles of nitrosation of secondary amines.[1]

Materials:

-

Pyrrolidine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 eq) in water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated hydrochloric acid (1.0 eq) to the stirred solution, maintaining the temperature below 10 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the acidic pyrrolidine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-nitrosopyrrolidine as an oil.

Caution: N-Nitrosopyrrolidine is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 2: Synthesis of this compound from N-Nitrosopyrrolidine

Method B: Reduction with Zinc Powder

This green chemistry approach provides a high yield of the desired product.[2]

Materials:

-

N-Nitrosopyrrolidine

-

Zinc powder

-

Ammonium Chloride (NH₄Cl)

-

Carbon Dioxide (gas)

-

Water

-

Autoclave or a reaction vessel capable of being pressurized

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Place a solution of N-nitrosopyrrolidine (1.0 mol) in water (250 ml) into a 1-liter autoclave equipped with a CO₂ inlet, gas flow meter, and pressure gauge.

-

Add ammonium chloride (5.35 g, 0.1 mol) to the solution.

-

Charge the system with carbon dioxide at a flow rate of 30 L/h while stirring for 20 minutes.

-

Heat the mixture to 35 °C.

-

Add zinc powder (163 g, 2.5 mol) in portions (16.3 g every 6 minutes).

-

Maintain the pressure in the closed system at 0.2 MPa and the temperature at 35 °C.

-

After the complete addition of zinc (approximately 1 hour), continue stirring the reaction mixture at 35 °C for an additional 30 minutes.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Filter off the resulting zinc carbonate and wash it with water (150 ml).

-

Transfer the filtrate to a round-bottom flask and remove the water under reduced pressure.

-

Purify the product by vacuum distillation to afford this compound.

Alternative Reduction Methods (General Procedures)

Method C: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing N-nitroso compounds.

Procedure Outline:

-

In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, typically 2-3 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of N-nitrosopyrrolidine in the same dry solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC or GC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.

-

Dry the filtrate over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify by distillation if necessary.

Method D: Catalytic Hydrogenation

This method offers a milder and often cleaner reduction.

Procedure Outline:

-

Dissolve N-nitrosopyrrolidine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a hydrogenation catalyst (e.g., 5-10% Palladium on carbon, Raney Nickel).

-

Place the mixture in a hydrogenation apparatus.

-

Pressurize the system with hydrogen gas (typically 1-5 atm).

-

Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify by distillation if necessary.

Visualizations

Caption: General experimental workflow for the synthesis of this compound.

Caption: this compound as a key precursor for bioactive compounds.

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route to this compound from pyrrolidine. The detailed experimental protocols for the nitrosation and subsequent reduction steps, along with a summary of quantitative data, provide a solid foundation for researchers in the field of medicinal chemistry and drug development. The alternative reduction methods offer additional synthetic strategies that can be adapted based on available resources and desired reaction conditions. The versatility of this compound as a building block for a wide range of bioactive molecules underscores its importance in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of 1-Pyrrolidinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidinamine, a cyclic hydrazine derivative, is a versatile building block in organic synthesis, offering a unique combination of a secondary amine within a five-membered ring and a reactive primary amino group. This structure imparts distinct nucleophilic characteristics, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. This guide provides a detailed exploration of the fundamental reaction mechanisms involving this compound, focusing on its synthesis, reactions with electrophiles, and potential participation in cycloaddition reactions. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel molecular entities.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its utilization as a synthetic intermediate. A common and effective method involves the reduction of N-nitrosopyrrolidine.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

N-nitrosopyrrolidine (1.0 mol)

-

Water (250 mL)

-

Ammonium chloride (NH₄Cl) (5.35 g, 0.1 mol)

-

Zinc powder (163 g, 2.5 mol)

-

Carbon dioxide (CO₂)

Procedure:

-

A solution of N-nitrosopyrrolidine in water is placed in a 1-L autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.

-

Ammonium chloride is added to the solution, and the system is charged with CO₂ at a flow rate of 30 L/h.

-

After stirring for 20 minutes, the mixture is heated to 35°C.

-

Zinc powder is added in portions (16.3 g every 6 minutes) while maintaining the pressure in the closed system at 0.2 MPa and the temperature at 35°C.

-

After the complete addition of zinc (approximately 1 hour), the reaction mixture is stirred for an additional 30 minutes at 35°C.

-

The resulting zinc carbonate is filtered off and washed with water (150 mL).

-

The filtrate is transferred to a round-bottom flask, and water is removed under reduced pressure.

-

The crude product is purified by vacuum distillation at an internal temperature of 60-135°C to afford this compound.

Quantitative Data

| Reactant | Moles | Product | Yield |

| N-nitrosopyrrolidine | 1.0 | This compound | 92% |

| Table 1: Yield for the synthesis of this compound from N-nitrosopyrrolidine.[1] |

Synthesis Workflow

Reactions with Electrophiles: Hydrazone Formation

As a hydrazine derivative, this compound is expected to react readily with aldehydes and ketones to form the corresponding hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the amino group on the carbonyl carbon, followed by dehydration.

Proposed General Reaction Mechanism

The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The lone pair of the terminal nitrogen of this compound then attacks the carbonyl carbon. A series of proton transfers, followed by the elimination of a water molecule, leads to the formation of the C=N double bond of the hydrazone.

Representative Experimental Protocol: Reaction with Benzaldehyde

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol

-

Catalytic amount of acetic acid

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the solution.

-

Add benzaldehyde dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Aza-Michael Addition

The nucleophilic nature of the amino group in this compound suggests its potential to participate in aza-Michael additions to α,β-unsaturated carbonyl compounds. In this reaction, the terminal nitrogen attacks the β-carbon of the Michael acceptor.

Proposed General Reaction Mechanism

The reaction can be base- or acid-catalyzed, or proceed under neutral conditions. The lone pair of the terminal nitrogen of this compound acts as the nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated system. This leads to the formation of a new C-N bond and a zwitterionic or enolate intermediate, which is then protonated to give the final adduct.

References

N-Aminopyrrolidine: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aminopyrrolidine, a cyclic hydrazine, is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the presence of a hydrazine moiety within a five-membered aliphatic ring, make it a crucial intermediate for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for N-aminopyrrolidine, supplemented with detailed experimental protocols and physicochemical data.

Historical Context: The Dawn of Hydrazine Chemistry

Physicochemical Properties of N-Aminopyrrolidine

A thorough understanding of the physicochemical properties of N-aminopyrrolidine is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂ | [4][5] |

| Molecular Weight | 86.14 g/mol | [4] |

| Boiling Point | 112.3 °C at 760 mmHg | [4] |

| 301-303 K (28-30 °C) at 0.017 bar | [6] | |

| Density | 0.984 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.489 | |

| Flash Point | 28.1 °C | [4] |

| Ionization Energy | 8.681 eV | [7] |

Key Synthetic Methodologies

The synthesis of N-aminopyrrolidine has been approached through several key strategies. The two most prominent and historically significant methods are the reduction of N-nitrosopyrrolidine and the reaction of 1,4-dihalobutanes with hydrazine.

Reduction of N-Nitrosopyrrolidine

One of the most common and well-documented methods for the preparation of N-aminopyrrolidine is the reduction of its N-nitroso precursor, N-nitrosopyrrolidine. This method benefits from the relative accessibility of the starting material, which can be formed from pyrrolidine and a nitrosating agent.[8][9] Various reducing agents have been employed for this transformation.

This protocol is adapted from a modern, green chemistry approach.[10]

General Procedure:

-

A solution of N-nitrosopyrrolidine (1.0 mol) in water (250 ml) is placed into a 1-liter autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.

-

Ammonium chloride (5.35 g, 0.1 mol) is added to the solution, and the system is charged with CO₂ at a flow rate of 30 L/h.

-

After stirring for 20 minutes, the mixture is heated to 35°C.

-

Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes). The pressure in the closed system is maintained at 0.2 MPa, and the temperature is held at 35°C.

-

After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 0.5 hours and then analyzed by Gas Chromatography (GC).

-

The resulting zinc carbonate is filtered off and washed with water (150 ml).

-

The filtrate is transferred to a 1-liter three-neck round-bottom flask, and the water is removed under reduced pressure.

-

Vacuum distillation at 60-135 °C (internal temperature) is performed to afford N-aminopyrrolidine.

Yields of up to 92% have been reported for this method.[10]

Reaction of 1,4-Dihalobutanes with Hydrazine

Another fundamental approach to the synthesis of N-aminopyrrolidine involves the cyclization of a linear C4 precursor with hydrazine. This method relies on the double nucleophilic substitution of a 1,4-dihalobutane by hydrazine.

This protocol is based on a method that utilizes microwave-assisted synthesis for enhanced reaction rates.[11] A conventional heating method is also described.

Microwave-Assisted Synthesis:

-

To a 10 mL microwave reaction vessel, add 1,4-dichlorobutane (1.0 mmol), benzylamine (as an example of a primary amine, for N-substituted pyrrolidines; for N-aminopyrrolidine, hydrazine would be used) (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Add 3 mL of deionized water to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150°C for 20 minutes with stirring.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.

Conventional Heating Method:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the primary amine (e.g., hydrazine) (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.

-

To the stirred solution, add 1,4-dichlorobutane (1.1 equiv.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] N-aminopyrrolidine serves as a key starting material for introducing the pyrrolidine motif and a reactive handle for further functionalization. The amino group can be readily derivatized to form a wide range of amides, ureas, and other functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. Its derivatives have been investigated for a variety of therapeutic targets.

Conclusion

N-aminopyrrolidine, a compound with a rich history rooted in the foundational discoveries of hydrazine chemistry, continues to be a molecule of significant interest to the scientific community. Its synthesis, primarily achieved through the reduction of N-nitrosopyrrolidine or the cyclization of 1,4-dihalobutanes with hydrazine, is well-established, with modern protocols offering high yields and improved environmental compatibility. The physicochemical properties of N-aminopyrrolidine make it a versatile and valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the core knowledge surrounding N-aminopyrrolidine, equipping researchers and professionals with the necessary information to effectively utilize this important chemical entity in their work.

References

- 1. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. [Synthesis of cyclic substituted hydrazine compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. N-Aminopyrrolidine [webbook.nist.gov]

- 6. N-Aminopyrrolidine [webbook.nist.gov]

- 7. N-Aminopyrrolidine [webbook.nist.gov]

- 8. On the formation of N-nitrosopyrrolidine from potential precursors and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of N-nitrosopyrrolidine formation in bacon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Pyrrolidinamine Derivatives: Core Characteristics and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-pyrrolidinamine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The document details their fundamental physicochemical properties, explores key synthetic methodologies with specific experimental protocols, and elucidates their biological activities, with a particular focus on their roles as dipeptidyl peptidase-IV (DPP-IV) inhibitors and anticonvulsant agents. Detailed protocols for the evaluation of these biological activities are provided, alongside visualizations of the relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action. All quantitative data is presented in structured tables for ease of comparison and reference.

Core Characteristics of this compound and Its Derivatives

This compound, also known as N-aminopyrrolidine, serves as the foundational scaffold for a diverse range of derivatives. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, imparts favorable physicochemical properties to molecules, including enhanced aqueous solubility and metabolic stability. The primary amine group at the 1-position offers a reactive handle for the introduction of various substituents, allowing for the systematic modulation of the compound's steric and electronic properties to optimize biological activity.

Physicochemical Properties

The basic characteristics of this compound and two common derivatives are summarized in the table below. These properties are crucial for understanding their behavior in biological systems and for the design of synthetic routes.

| Property | This compound[1] | 1-Pyrrolidineethanamine[2][3] | 1-Pyrrolidinepropanamine[4][5] |

| CAS Number | 16596-41-1[1] | 7154-73-6[2][3] | 23159-07-1[4][5] |

| Molecular Formula | C4H10N2[1] | C6H14N2[2][3] | C7H16N2[4][5] |

| Molecular Weight | 86.14 g/mol [1] | 114.19 g/mol [2][3] | 128.22 g/mol [4] |

| Boiling Point | - | 341.20 K @ 3.10 kPa[2] | 86-87 °C @ 17 Torr[4] |

| logP (octanol/water) | -0.6 (Computed)[1] | 0.041 (Crippen Calculated)[2] | - |

| Water Solubility (logS) | - | -0.23 (Crippen Calculated)[2] | - |

| Physical Description | Liquid, air-sensitive[1] | - | - |

Spectral Data

The structural elucidation of novel this compound derivatives relies heavily on spectroscopic techniques. While a comprehensive database is beyond the scope of this guide, representative spectral data for synthesized derivatives are often reported in the scientific literature. For instance, the synthesis of N-aryl-substituted pyrrolidines has been detailed with corresponding 1H NMR and 13C NMR data confirming the successful coupling of the aromatic moiety to the pyrrolidine nitrogen. Similarly, the preparation of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes provides detailed NMR and IR spectral data for the characterization of the resulting lactams.[6][7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 1-Aminopyrrolidine

A common method for the preparation of the parent 1-aminopyrrolidine involves the reaction of a 1,4-dihalobutane with hydrazine hydrate.

Experimental Protocol: Synthesis of 1-Aminopyrrolidine [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 80% hydrazine hydrate (1.2 mol) and methanol (75 g).

-

Addition of Dihalobutane: Heat the mixture to 70-75°C. Slowly add 1,4-dichlorobutane (0.24 mol) dropwise over a period of two hours while maintaining the temperature.

-

Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional three hours.

-

Work-up: After cooling, the reaction mixture can be worked up by fractional distillation to isolate the 1-aminopyrrolidine product. The reported yield for this method is high, around 98%.[8]

Synthesis of N-Substituted Pyrrolidines

N-substituted pyrrolidines are commonly synthesized via the reaction of 1,4-dichlorobutane with a primary amine. This reaction proceeds through a sequential double nucleophilic substitution (SN2) mechanism.

Experimental Protocol: Synthesis of N-Phenylpyrrolidine [9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve aniline (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.

-

Addition of Dichlorobutane: To the stirred solution, add 1,4-dichlorobutane (1.1 equiv.) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography.

dot

Caption: General workflow for the synthesis of N-substituted pyrrolidines.

Biological Activities and Experimental Evaluation

This compound derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, exhibiting a range of biological activities. Two of the most notable applications are as DPP-IV inhibitors for the treatment of type 2 diabetes and as anticonvulsant agents for epilepsy.

DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Many potent and selective DPP-IV inhibitors feature a pyrrolidine core.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay [5][6][12][13]

-

Materials:

-

Human recombinant DPP-IV enzyme.

-

Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[13]

-

Assay buffer (e.g., HEPES buffer).

-

Test compounds (this compound derivatives) and a reference inhibitor (e.g., sitagliptin).

-

96-well microplate (black, for fluorescence).

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

In the wells of the 96-well plate, add 50 µL of the test compound or reference inhibitor solution. For the control (100% activity), add 50 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) as the test compounds. For the blank, add 50 µL of the highest concentration of the inhibitor.[5]

-

Add 25 µL of the DPP-IV enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm over a period of 30-60 minutes.[13]

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

dot

Caption: Mechanism of action of this compound derivatives as DPP-IV inhibitors.

Anticonvulsant Activity

Certain this compound derivatives, particularly those with a pyrrolidine-2,5-dione scaffold, have demonstrated significant anticonvulsant activity in preclinical models.[3] Their mechanism of action is often attributed to the modulation of neuronal voltage-gated sodium and L-type calcium channels.[14]

Experimental Protocols: Anticonvulsant Screening in Mice

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

-

Animals: Male ICR mice (23 ± 3 g).[15]

-

Drug Administration: Administer the test compound (e.g., orally) at various doses to different groups of mice. A vehicle control group should be included.

-

Seizure Induction: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[16][15] A topical anesthetic should be applied to the corneas prior to stimulation.[16]

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[16]

-

Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50) using probit analysis.

This test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.

-

Animals: Male CF-1 mice.[17]

-

Drug Administration: Administer the test compound and vehicle as described for the MES test.

-

Seizure Induction: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice).[17]

-

Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).[17] The absence of such seizures indicates protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.

This model is used to identify compounds effective against therapy-resistant partial seizures.

-

Animals: Male NMRI mice.[4]

-

Drug Administration: Administer the test compound and vehicle.

-

Seizure Induction: At the time of peak effect, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration) at a specific current intensity (e.g., 32 mA or 44 mA) via corneal electrodes.[2][18]

-

Observation: Observe the mice for seizure activity, which is characterized by a "stun" posture, forelimb clonus, and twitching of the vibrissae.[2] Protection is defined as the absence of these seizure manifestations.

-

Data Analysis: Determine the ED50 as described in the previous tests.

dot

Caption: A typical workflow for preclinical anticonvulsant screening.

Conclusion

This compound and its derivatives represent a versatile and valuable class of compounds in modern drug discovery. Their favorable physicochemical properties and the synthetic accessibility of a wide range of analogues have established them as privileged scaffolds for targeting various biological processes. This guide has provided a foundational understanding of their basic characteristics, detailed key synthetic and analytical methodologies, and outlined their significant potential as DPP-IV inhibitors and anticonvulsant agents. The provided experimental protocols and pathway visualizations are intended to serve as a practical resource for researchers and scientists in the field, facilitating the continued exploration and development of novel this compound-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectormine.com [vectormine.com]

- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 18. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-Pyrrolidinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Pyrrolidinamine (CAS RN: 16596-41-1), a cyclic secondary amine. Given the importance of these physicochemical properties in chemical synthesis, formulation development, and drug discovery, this document outlines the predicted solubility in common solvents and details robust experimental protocols for determining its solubility and stability under various stress conditions. While extensive quantitative data for this specific compound is not widely available in public literature, this guide establishes a practical framework for generating and interpreting such critical data based on the known properties of analogous small-chain amines and pyrrolidine derivatives.

Physicochemical Properties of this compound

This compound, also known as N-aminopyrrolidine, is a colorless to pale yellow liquid with a chemical formula of C₄H₁₀N₂. As a pyrrolidine derivative, its five-membered ring structure and the presence of a primary amine group dictate its chemical behavior.

Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in various applications, from reaction kinetics to bioavailability. Based on the general principles of solubility for small amines, a qualitative solubility profile for this compound in common laboratory solvents has been predicted. Amines with fewer than six carbon atoms are generally soluble in water due to their ability to form hydrogen bonds.[1]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | Capable of hydrogen bonding. Small amines (<6 carbons) are typically water-soluble.[1] |